molecular formula C9H17NO B2510514 (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine CAS No. 2137916-60-8

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Cat. No.: B2510514
CAS No.: 2137916-60-8
M. Wt: 155.241
InChI Key: SHIDZDHFGQQYLA-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride is a high-purity chemical compound supplied for research and development purposes. This bicyclic scaffold, characterized by its oxygen bridge and methanamine functional group, is of significant interest in medicinal chemistry and drug discovery for its potential as a molecular building block . The compound is provided as the hydrochloride salt to enhance its stability and solubility for various experimental applications. With the CAS Registry Number 2174007-99-7 and a molecular formula of C 9 H 18 ClNO, it has a molecular weight of 191.70 g/mol . Researchers utilize this and related 2-oxabicyclo[2.2.2]octane derivatives as versatile synthons for designing novel molecules, potentially for central nervous system (CNS) targets or as structural components in material science . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIDZDHFGQQYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137916-60-8
Record name {1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine
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Preparation Methods

Cyclization of Epoxide Precursors

The most widely documented method for synthesizing (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine involves the cyclization of epoxide precursors. This approach leverages the reactivity of epoxides under acidic or basic conditions to form the bicyclic framework. A typical procedure involves:

  • Epoxide Formation : Starting with a diene precursor, epoxidation is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.
  • Acid-Catalyzed Cyclization : The epoxide intermediate undergoes intramolecular cyclization in the presence of a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate) at 80–100°C, forming the 2-oxabicyclo[2.2.2]octane skeleton.
  • Amination : The bicyclic alcohol intermediate is converted to the corresponding amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by hydrolysis to yield the free base.

Key Reaction Parameters :

Step Reagents/Conditions Temperature Yield
Epoxidation mCPBA, CH₂Cl₂ 0–5°C 75–85%
Cyclization BF₃·Et₂O 80–100°C 60–70%
Amination DEAD, PPh₃ 25°C 50–60%

Reductive Amination of Bicyclic Ketones

An alternative route employs reductive amination of a bicyclic ketone precursor:

  • Ketone Synthesis : Oxidation of the bicyclic alcohol (obtained via cyclization) using pyridinium chlorochromate (PCC) yields the corresponding ketone.
  • Reductive Amination : The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol, facilitating the formation of the primary amine.

Optimization Insights :

  • pH Control : Maintaining a reaction pH of 6–7 is critical to suppress side reactions.
  • Catalyst Selection : Sodium triacetoxyborohydride (STAB) may replace cyanoborohydride for improved selectivity.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations from laboratory methods include:

  • Continuous Flow Reactors : Epoxidation and cyclization steps are conducted in continuous flow systems to enhance heat transfer and reduce reaction times.
  • Catalyst Recycling : Lewis acid catalysts (e.g., BF₃·Et₂O) are recovered via distillation and reused, minimizing waste.
  • Crystallization-Based Purification : The final hydrochloride salt is purified through fractional crystallization from ethanol/water mixtures, achieving >99% purity.

Process Challenges :

  • Thermal Stability : The bicyclic intermediate degrades above 120°C, necessitating precise temperature control.
  • Byproduct Formation : Over-oxidation during ketone synthesis requires stringent stoichiometric oversight.

Optimization Strategies for Yield and Purity

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances cyclization rates but complicates downstream purification.
  • Ethereal Solvents : Tetrahydrofuran (THF) balances reactivity and ease of removal, preferred in large-scale syntheses.

Catalytic Systems

  • Lewis Acid Alternatives : Zinc chloride (ZnCl₂) offers comparable cyclization efficiency to BF₃·Et₂O with lower corrosivity.
  • Enzymatic Amination : Pilot studies explore lipase-catalyzed amination for greener synthesis, though yields remain suboptimal (30–40%).

Analytical Characterization Techniques

Post-synthetic validation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, D₂O): δ 3.15–3.30 (m, 2H, bridgehead H), 2.85–3.00 (m, 1H, CH₂NH₂), 1.45–1.60 (m, 3H, CH₃).
  • Mass Spectrometry :
    • ESI-MS : m/z 156.2 [M+H]⁺, confirming molecular weight.
  • X-ray Crystallography : Resolves stereochemical configuration of the bicyclic core.

Comparative Analysis of Methodologies

Method Advantages Limitations
Epoxide Cyclization High stereocontrol Multi-step, moderate yields
Reductive Amination Single-step amination Requires ketone precursor
Industrial Flow Synthesis Scalable, cost-effective High capital investment

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, leading to the creation of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine interacts with various biomolecules, suggesting potential biological activity:

  • Neurotransmitter Interaction : Studies have shown that this compound can act as a partial agonist at certain neurotransmitter receptors, indicating its potential use in treating neuropsychiatric disorders such as anxiety and depression.

Medicine

Ongoing research explores its potential therapeutic uses, particularly as a precursor for drug development. The compound's ability to modulate receptor activity positions it as a candidate for developing new medications targeting neurological conditions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique properties for innovative manufacturing processes.

Study 1: Neurotransmitter Interaction

A study published in a peer-reviewed journal demonstrated that this compound acts as a partial agonist at serotonin receptors, suggesting its potential application in neuropharmacology for conditions like anxiety and depression.

Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties revealed significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Study 3: Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy through mechanisms involving apoptosis induction via mitochondrial pathways.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanolStructureModerate antimicrobial activity
2-Oxabicyclo[2.2.2]octaneN/ALimited biological data available

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine Structural Difference: Methyl and methanamine groups are swapped (methyl at position 1 vs. 4). Source: Listed in PubChem with distinct synthesis pathways .

Ring Size Variants

  • (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine (CAS: 2170372-24-2)
    • Structural Difference : Smaller bicyclo[2.1.1]hexane core vs. octane.
    • Impact : Reduced ring strain and altered conformational flexibility, influencing bioavailability and metabolic stability .
    • Data : Molecular weight = 141.21 g/mol (vs. 153.22 g/mol for the target compound) .

Functional Group Derivatives

  • {2-Oxabicyclo[2.2.2]octan-4-yl}methanol Structural Difference: Hydroxyl group replaces the amine. Impact: Eliminates primary amine reactivity (e.g., in Schiff base formation) but introduces hydrogen-bonding capability. Application: Used in polymer chemistry and as an intermediate for esterification .

Reactivity and Drug Design

  • The primary amine in (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine enables facile functionalization (e.g., amide coupling), contrasting with hydroxyl or methyl ether analogs .
  • Example : Its hydrochloride salt (CAS: 2173991-83-6) is preferred in API synthesis due to enhanced crystallinity and stability .

Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
This compound 2170372-24-2* C₉H₁₅NO 153.22 Primary amine
{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine Not specified C₉H₁₅NO 153.22 Primary amine
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine 2170372-24-2 C₇H₁₃NO 141.21 Primary amine
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol Not specified C₈H₁₄O₂ 154.20 Hydroxyl

Note: CAS numbers may overlap due to registry variations; verify with suppliers .

Biological Activity

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine, also known by its CAS number 2137916-60-8, is a bicyclic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C9_9H17_{17}NO
  • Molecular Weight : 155.24 g/mol
  • Structure : The compound features a bicyclic structure that may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological pathways:

  • Receptor Interaction : Preliminary studies suggest that this compound may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and neuroplasticity.
  • Enzyme Modulation : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity TypeDescriptionReferences
AntioxidantExhibits scavenging activity against free radicals, potentially protecting cells from oxidative stress.
CytotoxicityDemonstrated cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
NeuroprotectiveMay protect neuronal cells from apoptosis in vitro, suggesting therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assessment :
    A study assessed the cytotoxic effects of various derivatives of bicyclic compounds, including this compound, on human cancer cell lines. The results indicated significant cytotoxicity at specific concentrations, suggesting a dose-dependent response that warrants further investigation into its mechanism of action and potential as an anticancer drug .
  • Neuroprotective Studies :
    Research focusing on neuroprotection revealed that the compound could mitigate cell death induced by neurotoxic agents in cultured neurons. This effect was associated with the modulation of apoptotic pathways, highlighting its potential utility in treating conditions like Alzheimer's disease .
  • Antioxidant Properties :
    The antioxidant capacity of this compound was evaluated through various assays measuring free radical scavenging activity. The compound showed significant activity comparable to established antioxidants, suggesting its role in reducing oxidative stress in biological systems .

Q & A

What are the optimal synthetic routes for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves cyclization and functional group modifications. A common approach utilizes formaldehyde and secondary amines under methanol/ethanol solvents with heating to facilitate bicyclic framework formation . Industrial-scale methods may employ continuous flow reactors for improved control and yield . Purity optimization often requires post-synthetic purification via column chromatography or recrystallization, with reaction temperature and solvent polarity critically affecting stereochemical outcomes .

How is the structural configuration of this compound confirmed, and what analytical techniques are prioritized?

Basic
X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for resolving the bicyclic framework and substituent positions . Complementary methods include 1^1H/13^13C NMR to verify proton environments and mass spectrometry for molecular weight validation. For example, the InChI key (e.g., XCUGOQMLNXKPTR-UHFFFAOYSA-N from PubChem) ensures structural consistency across databases .

What computational tools predict the reactivity and stability of this compound?

Advanced
High-accuracy predictions leverage databases like PISTACHIO, REAXYS, and BKMS_METABOLIC to model reaction pathways and metabolic stability . Density Functional Theory (DFT) simulations assess steric and electronic effects of the methyl and oxabicyclo groups, which influence nucleophilic substitution or oxidation tendencies. For instance, the oxabicyclo group’s rigidity may limit conformational flexibility in catalytic applications .

How do solvent choice and temperature affect stereochemical outcomes during synthesis?

Advanced
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) may stabilize intermediates in cyclization steps . Elevated temperatures (>80°C) accelerate ring closure but risk racemization. Studies on analogous compounds show that solvent polarity inversely correlates with byproduct formation in amine-functionalized bicyclic systems . Controlled cooling during crystallization can enhance enantiomeric excess.

What are the key challenges in crystallographic refinement of this compound, and how are they addressed?

Advanced
The compound’s rigid bicyclic structure often leads to twinning or pseudosymmetry, complicating refinement. SHELXL’s twin refinement tools and the use of high-resolution data (≤0.8 Å) mitigate these issues . Disordered solvent molecules in the lattice require careful modeling via SQUEEZE or ISOR restraints. For example, highlights SHELX’s robustness in handling high-resolution data for small molecules.

How does the compound interact with biological targets, and what assays validate these interactions?

Advanced
Mechanistic studies suggest binding to neurotransmitter receptors (e.g., σ receptors) due to structural similarity to known ligands . Radioligand displacement assays (e.g., 3^3H-DTG for σ receptors) quantify affinity, while molecular docking simulations map binding pockets. Functional assays (e.g., cAMP modulation) assess downstream effects. Contradictions in reported IC50_{50} values may arise from assay conditions (e.g., pH, co-solvents) .

What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

Advanced
Salt formation (e.g., hydrochloride salts) enhances aqueous solubility, as seen in dihydrochloride derivatives of similar bicyclic amines . Co-solvency systems (PEG-400/water) or nanoformulation improve in vivo bioavailability. LogP calculations (e.g., using MarvinSuite) guide derivatization efforts; introducing polar groups at the methanamine moiety reduces hydrophobicity without destabilizing the bicyclic core .

How do structural modifications (e.g., substituent variation) alter the compound’s chemical and biological properties?

Advanced
Comparative studies with analogs (e.g., 1-azabicyclo[2.2.2]octane derivatives) reveal that methyl groups at the 4-position enhance thermal stability but reduce electrophilic reactivity . Replacing the oxabicyclo oxygen with nitrogen (e.g., in azabicyclo analogs) increases basicity, altering receptor binding profiles. Structure-Activity Relationship (SAR) models prioritize substitutions at the methanamine group for targeted bioactivity .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic
The compound’s irritant properties necessitate PPE (gloves, goggles) and fume hood use. Storage at 2–8°C under inert gas (N2_2) prevents degradation. Waste disposal follows OSHA guidelines for amine-containing compounds. Toxicity data from analogous structures (e.g., LD50_{50} in rodents) suggest acute exposure risks, mandating rigorous exposure monitoring .

How are contradictions in reported bioactivity data resolved across different studies?

Advanced
Meta-analyses account for variables like assay type (e.g., cell-free vs. cell-based), purity (>95% by HPLC), and stereochemical consistency. For instance, discrepancies in receptor binding affinities may stem from racemic vs. enantiopure samples . Collaborative reproducibility studies using standardized protocols (e.g., NIH Assay Guidance Manual) minimize inter-lab variability.

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